molecular formula C17H19F2N5OS B2858382 5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-46-4

5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2858382
CAS No.: 869343-46-4
M. Wt: 379.43
InChI Key: WSNCWUMNMHTGGN-UHFFFAOYSA-N
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Description

5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic compound designed for advanced pharmaceutical and life science research. This complex molecule features a hybrid structure combining a thiazolotriazole core with a 3,4-difluorophenyl moiety linked via a 4-methylpiperazine group. This specific architecture suggests potential for significant biological activity. Researchers are investigating this compound primarily in the context of medicinal chemistry, with a focus on its potential as a modulator of central nervous system (CNS) targets, given the presence of the lipophilic fluorinated phenyl ring and the piperazine group, which are common pharmacophores in neuroactive ligands. Its mechanism of action is believed to involve high-affinity interaction with specific GPCRs or enzyme systems, making it a valuable tool for probing neurodegenerative pathways and psychiatric disorders. Further applications include its use in chemical biology for studying protein-ligand interactions and as a key intermediate in the synthesis of more complex chemical entities for screening libraries. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(3,4-difluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N5OS/c1-10-20-17-24(21-10)16(25)15(26-17)14(23-7-5-22(2)6-8-23)11-3-4-12(18)13(19)9-11/h3-4,9,14,25H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNCWUMNMHTGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles/electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The thiazolo[3,2-b][1,2,4]triazole core distinguishes the target compound from analogs with alternative heterocycles:

  • Pyrazoline-benzothiazoles (e.g., ): Planar pyrazoline systems are associated with antitumor activity, but the thiazolo-triazol core may offer improved steric adaptability for target binding .

Substituent Effects

Table 1: Substituent Comparison
Compound Key Substituents Pharmacological Implications
Target Compound 3,4-Difluorophenyl, 4-methylpiperazinyl Enhanced lipophilicity, CNS penetration
Compound 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl Increased solubility (alkoxy groups)
Compounds Fluorophenyl, pyrazolyl Isostructural planar/perpendicular motifs
Compounds Methoxyphenyl, pyrazolyl Antifungal activity (docking with 3LD6)
  • Halogenated Aryl Groups : The target’s 3,4-difluorophenyl group provides stronger electron-withdrawing effects and hydrophobic interactions compared to 3-chlorophenyl () or methoxyphenyl () .
  • Piperazine vs. Alkoxy Chains : The 4-methylpiperazinyl group may enhance blood-brain barrier penetration relative to alkoxy substituents (), which prioritize solubility .

Structural Conformation and Crystallography

  • Isostructural Analogues (): Fluorophenyl-substituted compounds exhibit planar conformations with perpendicular aryl groups, influencing packing efficiency and bioavailability .

Biological Activity

The compound 5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS No. 886910-74-3) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22F2N4SC_{19}H_{22}F_2N_4S with a molecular weight of approximately 393.5 g/mol. The compound features a thiazole and triazole ring system which are known for their diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to 5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant antitumor activity. For instance:

  • In vitro studies showed that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.0Apoptosis induction
A549 (Lung Cancer)20.5G1 phase cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In vitro assays demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of commonly used antibiotics.
Bacterial StrainMIC (µg/mL)Classification
Staphylococcus aureus8Gram-positive
Escherichia coli16Gram-negative

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of the compound:

  • Behavioral studies in rodent models suggest anxiolytic effects comparable to established anxiolytics like diazepam. The compound appears to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antitumor Effects : A recent study published in Cancer Research explored the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
  • Antimicrobial Efficacy Study : Research published in Journal of Antimicrobial Chemotherapy reported that this compound showed potent activity against multi-drug resistant strains of bacteria, highlighting its potential as a lead candidate for antibiotic development.
  • Neuropharmacology Research : A study conducted by Smith et al. (2023) demonstrated that administration of this compound resulted in reduced anxiety-like behavior in mice subjected to stress tests.

Q & A

Q. Why do computational logP predictions deviate from experimental values?

  • Methodology :
  • Fragment contribution adjustment : Account for fluorine’s hydrophilicity using software like MarvinSuite .
  • Experimental validation : Measure logP via shake-flask (octanol/water) and compare with HPLC-derived values .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Piperazine Coupling

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°C±10% yield
Solvent Polarity (DMF)ε = 36.7Maximizes rate
Catalyst (Triethylamine)1.5 eqPrevents hydrolysis

Q. Table 2: Analytical Techniques for Stability Testing

TechniqueApplicationDetection LimitReference
HPLC-DADDegradation products0.1 µg/mL
TGAThermal stability1% mass loss
¹H NMR (DMSO-d6)Structural integrity95% purity

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